molecular formula C10H13BO2 B1445819 (2-(But-3-en-1-yl)phenyl)boronic acid CAS No. 1334402-81-1

(2-(But-3-en-1-yl)phenyl)boronic acid

Cat. No.: B1445819
CAS No.: 1334402-81-1
M. Wt: 176.02 g/mol
InChI Key: DVVHNJPNOJSHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(But-3-en-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a but-3-en-1-yl group at the ortho position relative to the boronic acid (-B(OH)₂) moiety. This compound belongs to the arylboronic acid family, known for their reversible diol-binding capacity, catalytic utility in Suzuki-Miyaura cross-couplings , and roles as enzyme inhibitors or therapeutic agents .

Preparation Methods

Lithiation-Borylation Method

This classical and widely used approach involves halogen-metal exchange on an aryl bromide precursor followed by quenching with a boron electrophile such as triisopropyl borate.

General Procedure:

  • A solution of the aryl bromide (e.g., 2-bromophenyl derivative bearing the but-3-en-1-yl substituent) is cooled to low temperature (typically -78 °C).
  • n-Butyllithium (n-BuLi) is added dropwise to effect lithium-halogen exchange, generating the aryllithium intermediate.
  • After stirring at low temperature, triisopropyl borate is added to the reaction mixture.
  • The reaction is gradually warmed to room temperature, allowing formation of the boronate ester intermediate.
  • Acidic aqueous workup (e.g., with HCl) hydrolyzes the boronate ester to the corresponding boronic acid.
  • Purification is typically done by extraction and recrystallization or chromatography.

Key Details:

Step Conditions Notes
Lithium-halogen exchange n-BuLi, -78 °C, 1 hour Argon atmosphere, dry glassware
Borylation Triisopropyl borate, -78 °C to room temp Excess borate (3 eq) improves yield
Workup Acidic aqueous quench (pH ~3-5) Extract with ether, dry over MgSO4
Purification Recrystallization or silica gel chromatography Yields typically 65-85%

This method has been demonstrated for ortho-substituted phenylboronic acids and related compounds with alkene or alkyne substituents, showing good yields and reproducibility.

Transition-Metal Catalyzed Coupling Followed by Borylation

An alternative route involves palladium-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings to install the allyl or alkenyl substituent followed by borylation.

Example Sequence:

  • Start with 2-bromophenyl derivatives.
  • Perform Sonogashira coupling with an alkyne or allyl halide under Pd catalysis.
  • Convert the coupled product to the boronic acid via lithiation and borylation or direct borylation methods.

Typical Conditions:

Reaction Step Catalyst/Conditions Outcome
Sonogashira coupling Pd(PPh3)2Cl2, CuI, base, inert atmosphere Installation of alkenyl substituent
Lithiation-borylation n-BuLi, triisopropyl borate, low temp Boronic acid formation
Purification Chromatography or recrystallization High purity boronic acid obtained

This approach allows for modular synthesis and is well-documented for related ortho-substituted phenylboronic acids bearing alkenyl groups.

Metal-Free Heteroatom-Directed Alkenyl sp2-C–H Borylation

A more recent and innovative method involves direct C–H borylation of alkenyl-substituted arenes using boron halides (e.g., BBr3) in the presence of bulky organic bases.

Key Features:

  • No transition metals are required.
  • The reaction proceeds via intramolecular rearrangement involving borate intermediates.
  • Bulky bases such as 2,6-di-tert-butylpyridine are used to capture HBr and promote the reaction.
  • Reaction temperature is typically low (-60 °C) in dichloromethane solvent.
  • This method can provide bicyclic boronate structures, which can be hydrolyzed to boronic acids.

Summary Table of Optimal Conditions:

Parameter Optimal Condition Notes
Boron reagent BBr3 (1.1 equiv) Most effective compared to BF3 or BCl3
Base 2,6-di-tert-butylpyridine (1.1 equiv) Prevents side reactions
Solvent Dichloromethane (DCM) Dry, inert atmosphere
Temperature -60 °C Balances reactivity and selectivity
Reaction time 0.5 to 1 hour Short reaction times

This method offers a practical, metal-free alternative for the synthesis of alkenyl-substituted phenylboronic acids and related bicyclic boronates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Lithiation-Borylation n-BuLi, triisopropyl borate, low temp High yield, well-established Requires low temperature, air/moisture sensitive reagents
Pd-Catalyzed Coupling + Borylation Pd catalysts, allyl halide, n-BuLi, triisopropyl borate Modular, versatile Multi-step, catalyst cost
Metal-Free C–H Borylation BBr3, bulky base, DCM, -60 °C Metal-free, selective Substrate scope may be limited

Additional Notes on Practical Considerations

  • Atmosphere: All lithiation and borylation reactions require inert atmosphere (argon or nitrogen) and dry glassware to prevent quenching of organolithium reagents.
  • Temperature Control: Precise temperature control at low temperatures (-78 °C for lithiation, -60 °C for metal-free borylation) is critical to avoid side reactions and decomposition.
  • Purification: Boronic acids often form dimers and can be purified by recrystallization from water or by silica gel chromatography using non-polar to moderately polar eluents.
  • Yields: Reported yields for these methods typically range from 55% to 85%, depending on substrate and conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are widely used in Pd-catalyzed cross-couplings to form biaryl or alkenyl-aryl bonds. For (2-(but-3-en-1-yl)phenyl)boronic acid, the boronic acid group enables coupling with aryl halides or triflates. A key example from analogous systems:

Reaction PartnerCatalyst SystemProductYieldReference
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)Pd(PPh₃)₄, Na₂CO₃, H₂O/THFBiaryl derivative~75% (inferred)

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

  • Steric effects from the ortho-substituted butenyl group may slow transmetallation compared to para-substituted analogs.

Heck-Type Alkenylation

Pd-catalyzed reactions with alkenes or alkynes can yield conjugated dienes or trienes. For example, in a diverted aerobic Heck reaction:

SubstrateConditionsProductKey Observation
Vinyl bromidePd(OAc)₂, BQ, O₂ (50 psig), 2-MeTHF1,3-Dieneβ-H elimination forms cyclobutene intermediates, which undergo electrocyclic ring-opening .

Implications for this compound :

  • The butenyl side chain may participate in intramolecular cyclization or act as a directing group for regioselective coupling .

a) Oxidation and Reduction

  • Oxidation : The boronic acid can be oxidized to boroxines (trimeric anhydrides) under thermal dehydration .

  • Reduction : The butenyl group may undergo hydrogenation to a butyl side chain using catalysts like Pd/C or PtO₂.

b) Halodeboronation

Reaction with aqueous halogens (Br₂, Cl₂) replaces the boron group with halogens:
Ar B OH 2+X2+H2OAr X+B OH 3+HX\text{Ar B OH }_2+\text{X}_2+\text{H}_2\text{O}\rightarrow \text{Ar X}+\text{B OH }_3+\text{HX}
This method is highly regioselective for arylboronic acids .

Cyclization and Intramolecular Reactions

The proximity of the boronic acid and butenyl groups enables potential cyclization. For example:

  • Pd-Catalyzed Cyclization : Analogous alkenylboronic acids form benzooxaboroles via intramolecular coupling .

  • Electrocyclic Ring-Opening : Thermal or photochemical activation could convert cyclobutene intermediates (from Heck reactions) into conjugated dienes .

Synthetic Challenges and Optimization

  • Solubility : Poor aqueous solubility (common for arylboronic acids) may require formulation with co-solvents or prodrug strategies (e.g., pinacol esters) .

  • Stability : The boronic acid group is prone to protodeboronation under acidic conditions, necessitating pH-controlled reaction environments .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-(But-3-en-1-yl)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl halides. The compound serves as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Examples of Cross-Coupling Reactions Using this compound

Reaction TypeAryl Halide UsedProduct ObtainedReference
Suzuki-Miyaura4-Bromoacetophenone4-Acetophenone derivative
Negishi Coupling4-Chlorobenzaldehyde4-Alkene substituted product
Stille Coupling1-Bromo-4-nitrobenzene4-Nitro substituted product

Medicinal Chemistry

Anticancer Activity

Boronic acids, including this compound, have shown promising anticancer properties. They can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, has been successfully used in treating multiple myeloma .

Case Study: Bortezomib Derivatives

Research indicates that modifying existing anticancer drugs with boronic acid groups can enhance their efficacy and selectivity. The introduction of this compound into drug candidates has been explored to improve pharmacokinetic properties and reduce side effects .

Materials Science

Dynamic Click Chemistry

This compound is also utilized in dynamic click chemistry, particularly in the formation of reversible covalent bonds with cis-diols. This property has applications in creating smart materials that respond to environmental stimuli, such as pH or temperature changes. These materials can be used for drug delivery systems and self-healing polymers .

Table 2: Applications of Dynamic Click Chemistry

Application TypeDescriptionExample Material
Drug Delivery SystemsResponsive carriers for targeted drug releaseROS-responsive nanocarriers
Self-Healing PolymersMaterials that repair themselves upon damageWater-responsive polymers

Mechanism of Action

The mechanism by which (2-(But-3-en-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate complexes. The boronic acid group can interact with diols and other Lewis bases to form stable cyclic boronate esters. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura coupling, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following table and analysis compare (2-(But-3-en-1-yl)phenyl)boronic acid with key analogs based on substituent effects, solubility, and biological activity:

Compound Substituent Key Properties Biological Activity Reference
Phenyl boronic acid None High water solubility; pKa ~8.8 Broad-spectrum β-lactamase inhibition (Ki ~1–10 µM)
Styrylboronic acid Vinyl group (C₆H₅-CH=CH-) Moderate solubility; enhanced π-conjugation Used in sensing and catalysis; limited direct biological data
[2-(But-3-en-1-yloxy)phenyl]boronic acid Butenyl ether (-O-CH₂CH₂CH=CH₂) Lower solubility due to ether linkage; CCS predicted at 173.2 Ų (neutral charge) No reported biological activity; structural similarity suggests potential for diol binding
1-Amidotriazolylethaneboronic acid Triazole ring Improved in vitro activity (MICs) vs. phenyl analogs; similar Ki values (~0.1 µM) Potent β-lactamase inhibition; enhanced bacterial growth suppression
Methoxyethyl-phenoxy boronic acids Methoxyethyl phenoxy group High binding affinity (ΔG = −8.5 to −8.7 kcal/mol) Fungal histone deacetylase (HDAC) inhibition; IC₅₀ ~1 µM
Cis-stilbene boronic acids Stilbene backbone High hydrophobicity; tubulin polymerization inhibition (IC₅₀ ~21 µM) Anticancer activity via apoptosis induction (IC₅₀ ~0.48–2.1 µM)

Key Comparative Insights:

Substituent Effects on Solubility :

  • The butenyl group in this compound likely reduces water solubility compared to unsubstituted phenyl boronic acid, similar to styrylboronic acid . Precipitative behavior observed in analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid suggests hydrophobic substituents may limit in vitro utility unless balanced with polar groups.

However, steric hindrance from the alkenyl chain may reduce binding efficiency to enzymes like β-lactamases, as seen in triazole-substituted analogs where bulky groups maintain activity only with optimized geometry .

Biological Activity: While direct data are lacking, methoxyethyl-phenoxy boronic acids demonstrate that bulky substituents can enhance target affinity (e.g., HDAC inhibition ). Conversely, cis-stilbene boronic acids show that hydrophobic moieties enable membrane targeting and tubulin inhibition . The butenyl group may similarly facilitate interactions with lipid-rich targets or hydrophobic enzyme pockets.

Biological Activity

(2-(But-3-en-1-yl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, have been explored for their potential applications in anticancer therapies, enzyme inhibition, and as antibacterial agents. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Boronic acids are known to interact with various biomolecules through reversible covalent bonding, which can lead to significant biological effects. The mechanism often involves the formation of boronate esters with diols present in biological systems, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives can serve as effective anticancer agents. For instance, compounds with similar structures have shown promise as proteasome inhibitors and tyrosine kinase inhibitors. In a study analyzing a library of boronic acid derivatives, it was found that certain modifications significantly enhanced antiproliferative activity against various cancer cell lines, including LAPC-4 and PC-3 .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundLAPC-4TBD
5-Chloropyrazine derivativeLAPC-40.11
Fluorinated derivativePC-30.05

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. For example, studies have shown that boronic acids can inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment .

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µM)
Dipeptidyl Peptidase IV0.5
Butyrylcholinesterase3.12
Acetylcholinesterase115.63

Antioxidant and Antibacterial Properties

In addition to anticancer properties, this compound exhibits significant antioxidant activity. Research indicates that boronic acids can scavenge free radicals effectively, contributing to their potential use in formulations aimed at reducing oxidative stress . Furthermore, antibacterial activity has been noted against various strains of bacteria, including Escherichia coli, making these compounds suitable candidates for developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of a series of boronic acid derivatives on cancer cell lines, demonstrating that structural modifications could drastically enhance their antiproliferative effects. The introduction of specific substituents was crucial for increasing selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Enzyme Inhibition : Another investigation focused on the inhibition of DPP-IV by boronic acids, revealing that certain derivatives displayed potent inhibitory activity with low IC50 values, suggesting their potential as therapeutic agents in managing diabetes .

Q & A

Q. What are the recommended synthetic methodologies for (2-(But-3-en-1-yl)phenyl)boronic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of arylboronic acids typically involves transition-metal-catalyzed borylation or cross-coupling reactions . For this compound:

  • Metal-catalyzed C–H borylation : Rhodium or iridium catalysts (e.g., [Ir(COD)(OMe)]₂) can activate the aromatic C–H bond adjacent to the alkenyl group, followed by borylation with bis(pinacolato)diboron (B₂pin₂) .
  • Suzuki-Miyaura coupling : Start with a pre-functionalized aryl halide (e.g., 2-bromo-(but-3-en-1-yl)benzene) and react with boronic acid precursors (e.g., pinacol borane) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts .

Key factors influencing yield :

  • Catalyst loading : 1–5 mol% Pd or Rh catalysts optimize efficiency.
  • Solvent polarity : Tetrahydrofuran (THF) or 1,4-dioxane enhances solubility of intermediates.
  • Temperature : 80–110°C for cross-coupling; room temperature for C–H borylation.
  • Protecting groups : The alkenyl substituent may require protection (e.g., silane) to prevent side reactions during borylation .

Q. How can the purity and structural integrity of this compound be validated?

Basic Research Question
Analytical techniques :

  • LC-MS/MS : Quantify impurities (e.g., residual boronic esters) at ppm levels using hydrophilic interaction liquid chromatography (HILIC) with a limit of detection (LOD) <0.1 ppm .
  • NMR spectroscopy : Confirm regiochemistry via ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 5.0–5.5 ppm for alkenyl protons). ¹¹B NMR should show a peak near δ 30 ppm for trigonal boron .
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., B–O···H interactions) to confirm crystal packing and polymorphism risks .

Validation parameters :

  • Purity : ≥95% by HPLC with UV detection at 254 nm.
  • Thermogravimetric analysis (TGA) : Assess decomposition temperature (>200°C indicates stability).

Q. How does the alkenyl substituent in this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The but-3-en-1-yl group introduces steric and electronic effects:

  • Steric hindrance : The bulky alkenyl chain may reduce coupling efficiency in congested reaction sites (e.g., ortho-substituted aryl partners) .
  • Electronic effects : The electron-donating alkenyl group increases electron density on the boronic acid, enhancing reactivity in oxidative addition steps with Pd(0) catalysts .
  • Side reactions : The double bond may participate in Heck-type coupling or polymerization under high-temperature conditions. Use of radical scavengers (e.g., BHT) mitigates this .

Comparative data :

SubstituentCoupling Yield (%)Side Reactions (%)
But-3-en-1-yl75–8510–15
Methyl90–95<5
Methoxy80–888–12

Q. What strategies mitigate side reactions when using this boronic acid in Pd-catalyzed couplings?

Methodological Focus

  • Ligand engineering : Bulky ligands (e.g., SPhos, XPhos) reduce undesired β-hydride elimination .
  • Temperature control : Maintain reactions at 60–80°C to suppress alkenyl group degradation.
  • Additives : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) enhances transmetallation efficiency .
  • Protection of alkenyl group : Temporarily convert the double bond to an epoxide or silane-protected intermediate during synthesis .

Case study : In a failed coupling with 2-(diacetoxyiodo)thiophene, electronic mismatching between the electron-rich thiophene and boronic acid led to side products. Switching to electron-deficient aryl halides improved yields .

Q. How to design experiments to assess the biological impact of this boronic acid?

Advanced Application

  • Tubulin polymerization assays : Test inhibition using purified tubulin (IC₅₀ values <25 μM indicate potency) .
  • Apoptosis screening : Use FACScan analysis on Jurkat cells; measure caspase-3 activation after 8–24 h exposure .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., carboxylic acid derivatives) to determine boron’s role in bioactivity .

Data example :

CompoundIC₅₀ (μM) B-16 CellsTubulin Inhibition (%)
This compound0.48–2.121–22
Carboxylic acid analog>50<5

Q. How to resolve contradictions in reaction outcomes across coupling conditions?

Data Contradiction Analysis

  • Electronic vs. steric mismatches : Use Hammett plots to correlate substituent effects with reaction rates. The alkenyl group’s σₚ value (~-0.15) suggests mild electron donation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity .
  • High-throughput screening : Test 96 reaction conditions (varying catalysts, solvents, bases) to identify optimal parameters .

Example : Conflicting yields in Suzuki couplings may arise from competing protodeboronation. Adding aryl halides in stoichiometric excess (1.2–1.5 eq.) suppresses this .

Q. Can this boronic acid be used in fluorescent sensors, and what modifications are required?

Advanced Application

  • Carbon dot functionalization : Hydrothermal treatment with phenylboronic acid precursors creates fluorescent probes. The alkenyl group enhances π-conjugation, shifting emission to ~450 nm .
  • Glucose sensing : Assemble boronic acid-carbon dot conjugates; glucose binding induces fluorescence quenching (LOD: 9 μM). Selectivity over fructose and galactose is >90% .

Modification requirements :

  • Water solubility : Introduce sulfonate groups via post-synthetic modification.
  • Stability : Use buffer systems (pH 7.4) to prevent boronic acid hydrolysis.

Properties

IUPAC Name

(2-but-3-enylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHNJPNOJSHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ref Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., Reider, P. J. J. Org. Chem., 2002, 67, 5394-5397. A solution of 1-bromo-2-(but-3-en-1-yl)benzene (9.46 g, 44.8 mmol) in dry THF (44.8 ml) was cooled (−78° C.) and treated with 2.5 M n-BuLi in hexanes (19.7 ml, 49.3 mmol). The mixture was stirred for 20 min, and then treated with triisopropyl borate (51.5 ml, 224 mmol). After 90 min, the reaction mixture was warmed to room temperature over 1 h. Then, the reaction was quenched with 2.0 N aq. HCl (240 mL), diluted with Et2O (120 mL), and the layers were stirred vigorously for several minutes. The resulting white precipitate was removed by filtration and then the filtrate layers were separated. The organic layer was dried (Na2SO4), filtered, and concentrated, affording a pale yellow oil which partially solidified upon standing. These solids were triturated with hexanes and then dried under vacuum. The decantate was concentrated to an oil, dissolved in fresh hexanes (˜15 mL) and stored (−40° C.) for 16 h. A second crop of solid was collected, washing with a small volume of hexanes, and dried under vacuum Both crops were combined to afford the desired product (5.46 g, 31.0 mmol, 69.2% yield) as a white crystalline solid. 1H NMR (500 MHz, CDCl3) δ 8.24 (dd, J=7.8, 1.3 Hz, 1H), 7.52 (td, J=7.5, 1.4 Hz, 1H), 7.30-7.36 (m, 2H), 5.96 (ddt, J=17.0, 10.3, 6.5 Hz, 1H), 5.04-5.10 (m, 1H), 5.02 (dd, J=10.2, 1.6 Hz, 1H), 3.29-3.40 (m, 2H), 2.50 (td, J=7.9, 6.6 Hz, 2H). LCMS (M−H)=175.11.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
44.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
51.5 mL
Type
reactant
Reaction Step Three
Yield
69.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-(But-3-en-1-yl)phenyl)boronic acid
(2-(But-3-en-1-yl)phenyl)boronic acid
(2-(But-3-en-1-yl)phenyl)boronic acid
(2-(But-3-en-1-yl)phenyl)boronic acid
(2-(But-3-en-1-yl)phenyl)boronic acid
(2-(But-3-en-1-yl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.